1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one
Description
1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one is a propanone derivative featuring a 4-bromophenyl group at position 1, an ethylsulfonyl group at position 2, and a hydroxyl group at position 3. The ethylsulfonyl moiety is electron-withdrawing, which may enhance reactivity in nucleophilic substitutions or hydrogen-bonding interactions, while the hydroxyl group contributes to solubility and crystallinity .
Properties
Molecular Formula |
C11H13BrO4S |
|---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-ethylsulfonyl-3-hydroxypropan-1-one |
InChI |
InChI=1S/C11H13BrO4S/c1-2-17(15,16)10(7-13)11(14)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
JAHCKSQLSQWTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(CO)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of phenyl compounds followed by sulfonation and subsequent addition of hydroxypropanone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom. Common reagents include sodium hydroxide or potassium cyanide.
Addition: The hydroxypropanone moiety can participate in addition reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with polar residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic Properties
The target compound’s ethylsulfonyl group distinguishes it from analogs with phosphoryl, heterocyclic, or aryl substituents:
- Phosphoryl vs. Crystal structure analyses reveal that phosphoryl groups facilitate tighter molecular packing via P=O···H interactions, whereas sulfonyl groups may form weaker S=O···H bonds .
- Heterocyclic Substituents : Compounds like 1-(4-bromophenyl)-2-(thiophen-2-yl) derivatives () feature conjugated π-systems, enhancing UV-Vis absorption. In contrast, the ethylsulfonyl group in the target compound lacks conjugation, suggesting reduced optical activity but improved stability under acidic conditions .
Comparison with Chalcone Derivatives
Chalcones such as (E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () contain α,β-unsaturated ketones, enabling conjugation and radical scavenging activity.
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
- Solubility: The hydroxyl and sulfonyl groups in the target compound likely improve solubility in polar solvents (e.g., DMSO, water) compared to non-polar analogs like 1-(4-bromophenyl)-3-phenylpropan-1-one ().
- Thermal Stability : Phosphoryl-containing analogs () exhibit higher melting points (160–162°C) than chalcones (~120°C), suggesting that sulfonyl derivatives may have intermediate stability .
Hydrogen Bonding and Crystallography
The hydroxyl and sulfonyl groups in the target compound promote hydrogen-bonded networks, as seen in phosphoryl analogs (). Graph set analysis () indicates that such interactions stabilize crystal lattices, with sulfonyl-oxygen atoms acting as acceptors and hydroxyl groups as donors. This contrasts with chalcones (), where C=O···H bonds dominate .
Biological Activity
1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a bromophenyl group, an ethylsulfonyl moiety, and a hydroxypropanone structure. This unique combination suggests potential interactions with various biological targets.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to 1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one exhibit significant anti-inflammatory effects. For instance, studies on related sulfonyl compounds have shown inhibition of pro-inflammatory mediators in cellular models.
- Mechanism of Action : These compounds often inhibit the NF-κB pathway and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages .
| Study | Model | Findings |
|---|---|---|
| Ishizuka et al. (2016) | RAW 264.7 cells | Inhibition of LPS-induced NO production |
| Wang et al. (2020) | Zebrafish larvae | Reduction in inflammatory responses |
2. Anticancer Activity
The anticancer potential of 1-(4-Bromophenyl)-2-(ethylsulfonyl)-3-hydroxypropan-1-one has been explored through various studies.
- Case Study : A study demonstrated that similar compounds inhibited cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of the MAPK signaling pathway, which is crucial for cell survival and proliferation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cho et al. (2017) | Malignant pleural mesothelioma | 15 | ERK pathway inhibition |
| Seganish et al. (2015) | HepG2 cells | 27 | Squalene synthase inhibition |
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, showing effectiveness against various pathogens.
- Research Findings : Compounds with similar structures have been tested against bacteria and fungi, demonstrating significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
